4-Bromo-2-chloro-L-phenylalanine

Übersicht

Beschreibung

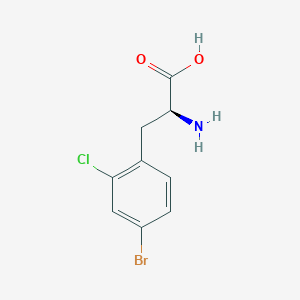

4-Bromo-2-chloro-L-phenylalanine is a halogenated derivative of the amino acid phenylalanine. This compound is characterized by the presence of bromine and chlorine atoms on the phenyl ring, making it a unique molecule with distinct chemical properties. It is commonly used in various scientific research applications due to its ability to interact with biological systems in specific ways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-L-phenylalanine typically involves halogenation reactions. One common method is the bromination and chlorination of L-phenylalanine. The reaction conditions often include the use of bromine and chlorine sources in the presence of suitable catalysts and solvents. For example, bromination can be achieved using bromine in acetic acid, while chlorination can be performed using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as phenylalanine ammonia lyase, in combination with halogenating agents, has also been explored for the production of enantiomerically pure halophenylalanines .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-chloro-L-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation can produce phenylalanine oxides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-2-chloro-L-phenylalanine is utilized as an important intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows for modifications that enhance the biological activity of the resulting compounds. For instance, it serves as a precursor for synthesizing potent inhibitors targeting specific enzymes involved in cancer progression and other diseases. The compound's unique properties enable researchers to explore structure-activity relationships (SAR) that can lead to the development of more effective therapeutic agents.

Cancer Therapy

Boron Neutron Capture Therapy (BNCT) : One of the most promising applications of this compound is in BNCT, a targeted cancer treatment modality. The compound has been studied for its ability to enhance the uptake of boron in tumor cells, thereby improving the efficacy of BNCT. Research indicates that preloading cells with L-phenylalanine or L-tyrosine can significantly increase the uptake of boron-containing compounds, like 4-borono-L-phenylalanine (BPA), which is crucial for effective neutron capture and subsequent tumor cell destruction .

Case Study : A study involving human non-small cell lung carcinoma (A549) and normal lung fibroblast (V79-4) cell lines demonstrated that L-tyrosine pre-treatment increased BPA uptake significantly in A549 cells, indicating a potential strategy for enhancing BNCT effectiveness .

Biochemical Studies

In biochemical research, this compound is employed to investigate amino acid transport mechanisms. Its structural analogs have been shown to interact with various amino acid transporters, particularly LAT1 (L-type amino acid transporter 1), which is overexpressed in many tumors. Understanding these interactions can provide insights into how to design better-targeted therapies that exploit these transport mechanisms for drug delivery.

Research Findings : Recent studies have highlighted the importance of structural modifications on phenylalanine analogs to improve their affinity and selectivity for LAT1. For example, modifications such as bromination and chlorination have been shown to affect the transport characteristics and biological activity of these compounds .

Synthesis of Phenylalanine Derivatives

The compound also plays a crucial role in synthesizing other phenylalanine derivatives with potential therapeutic applications. By employing biocatalytic methods using engineered enzymes, researchers can produce various phenylalanine analogs that exhibit high enantiomeric purity and specific biological activities . This approach not only enhances the efficiency of synthesis but also allows for the exploration of novel compounds that could lead to new drug discoveries.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-chloro-L-phenylalanine involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound can inhibit the activity of enzymes involved in metabolic pathways or act as a ligand for specific receptors .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-L-phenylalanine

- 2-Chloro-L-phenylalanine

- 4-Iodo-L-phenylalanine

- 4-Fluoro-L-phenylalanine

Comparison: 4-Bromo-2-chloro-L-phenylalanine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can enhance its chemical reactivity and binding affinity compared to compounds with a single halogen atom. Additionally, the combination of bromine and chlorine can provide distinct electronic and steric effects, making it a valuable compound for various research applications .

Biologische Aktivität

4-Bromo-2-chloro-L-phenylalanine is a halogenated derivative of phenylalanine, an essential amino acid, characterized by the presence of both bromine and chlorine atoms. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 280.54 g/mol. The compound's structure features a bromine atom at the para position and a chlorine atom at the ortho position relative to the amino group on the phenyl ring. This dual halogenation may enhance its reactivity and biological effects compared to simpler phenylalanine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The halogen atoms can enhance the compound's binding affinity, influencing various metabolic pathways. For instance, it has been shown to inhibit certain enzyme activities, potentially modulating metabolic processes .

Enzyme Interaction

This compound has been utilized in studies examining enzyme-substrate interactions. Its structural modifications allow it to serve as a substrate or inhibitor for various enzymes involved in amino acid metabolism and protein synthesis. Research indicates that this compound can effectively compete with natural substrates, thereby influencing enzyme kinetics .

Protein Engineering

In protein engineering, this compound has been incorporated into proteins via residue-specific incorporation techniques. This approach allows researchers to study the effects of halogenated amino acids on protein folding, stability, and function . The incorporation of such analogs can provide insights into enzyme mechanisms and substrate specificity.

Therapeutic Potential

The compound also shows promise as a precursor in the development of novel therapeutic agents. Its ability to modulate enzyme activity positions it as a potential candidate for designing enzyme inhibitors or receptor modulators that could be beneficial in treating various diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological effects of this compound:

- Inhibition Studies : Research demonstrated that this compound exhibits competitive inhibition against specific enzymes involved in amino acid transport, suggesting its utility in studying transport mechanisms in cellular systems .

- Cancer Research : In vitro studies indicated that this compound could selectively inhibit tumor cell growth by targeting specific metabolic pathways, making it a candidate for further investigation in cancer therapy.

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that structural modifications significantly affect the absorption and distribution of this compound in biological systems, which is crucial for its therapeutic applications .

Comparative Analysis with Analog Compounds

To understand the unique properties of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-D-phenylalanine | Bromine at para position | Basic structure of phenylalanine without chlorine |

| 2-Chloro-D-phenylalanine | Chlorine at ortho position | Lacks bromine; different reactivity profile |

| 4-Borono-L-phenylalanine | Boron instead of halogens | Used in boron neutron capture therapy |

| This compound | Bromine at para & chlorine at ortho | Enhanced reactivity and potential applications |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXICTVGEEAEXIN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)Cl)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.